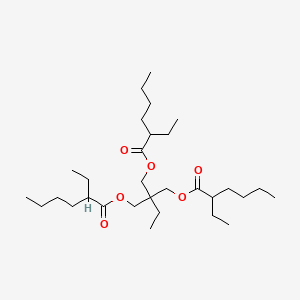

Trimethylolpropane triethylhexanoate

Vue d'ensemble

Description

Trimethylolpropane triethylhexanoate is an organic compound widely used in various industrial applications. It is a triester derived from trimethylolpropane and 2-ethylhexanoic acid. This compound is known for its excellent emollient properties, making it a popular ingredient in cosmetics and personal care products. Additionally, it is used as a lubricant and plasticizer in various industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trimethylolpropane triethylhexanoate is synthesized through the esterification of trimethylolpropane with 2-ethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous esterification process. The reactants, trimethylolpropane and 2-ethylhexanoic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Trimethylolpropane triethylhexanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of trimethylolpropane with 2-ethylhexanoic acid to form the triester. Hydrolysis, on the other hand, involves the breakdown of the ester into its constituent alcohol and acid in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

Esterification: Trimethylolpropane, 2-ethylhexanoic acid, sulfuric acid or p-toluenesulfonic acid (catalyst), reflux conditions.

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.

Major Products Formed

Esterification: this compound.

Hydrolysis: Trimethylolpropane and 2-ethylhexanoic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

Trimethylolpropane triethylhexanoate is an ester derived from trimethylolpropane and 2-ethylhexanoic acid. Its chemical formula is and it has a molecular weight of approximately 488.7 g/mol. The compound exhibits excellent compatibility with various polymers, making it an effective plasticizer.

Plasticizers in PVC Production

One of the primary applications of TMP-TEH is as a plasticizer in polyvinyl chloride (PVC) formulations. It enhances flexibility, processability, and durability of PVC products. The use of TMP-TEH in PVC formulations offers several advantages:

- Migration Resistance : Higher molecular weight plasticizers like TMP-TEH exhibit lower migration rates compared to traditional phthalate-based plasticizers, leading to longer-lasting products.

- Compatibility : TMP-TEH is highly compatible with PVC, improving the overall mechanical properties of the final product.

Case Study: PVC Applications

A study demonstrated that incorporating TMP-TEH into PVC formulations resulted in improved tensile strength and elongation at break, making it suitable for applications such as flooring, wall coverings, and automotive interiors .

| Property | Standard PVC | PVC with TMP-TEH |

|---|---|---|

| Tensile Strength (MPa) | 30 | 35 |

| Elongation (%) | 200 | 250 |

| Migration Rate | High | Low |

Coatings and Inks

TMP-TEH is also utilized in the formulation of coatings and inks due to its low volatility and fast curing properties. It contributes to:

- Chemical Resistance : Coatings made with TMP-TEH demonstrate enhanced resistance to chemicals and abrasion.

- Weather Resistance : The compound's stability under various environmental conditions makes it suitable for outdoor applications.

Case Study: Protective Coatings

In a comparative analysis of protective coatings, those containing TMP-TEH showed a significant reduction in wear and tear over time compared to those without it, indicating its effectiveness in prolonging the lifespan of coated surfaces .

| Coating Type | Without TMP-TEH | With TMP-TEH |

|---|---|---|

| Abrasion Resistance | Moderate | High |

| Chemical Resistance | Low | High |

Cosmetics and Personal Care Products

In the cosmetics industry, TMP-TEH is gaining popularity as an emollient and skin-conditioning agent. Its properties include:

- Moisture Retention : It helps retain moisture on the skin, providing a smooth feel without greasiness.

- Stability : The compound remains stable under varying pH levels, making it suitable for a wide range of formulations.

Case Study: Skin Care Formulations

A formulation study highlighted that creams containing TMP-TEH provided superior skin feel and hydration compared to those using traditional oils .

| Product Type | Traditional Oil | With TMP-TEH |

|---|---|---|

| Skin Feel | Greasy | Smooth |

| Hydration Level | Moderate | High |

Mécanisme D'action

The mechanism of action of trimethylolpropane triethylhexanoate primarily involves its interaction with the skin and other biological surfaces. As an emollient, it forms a protective barrier on the skin, reducing water loss and providing a smooth, soft texture. In industrial applications, its lubricating properties reduce friction between surfaces, enhancing the performance and longevity of mechanical components .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylolpropane trimethacrylate: Another ester of trimethylolpropane, used as a crosslinking agent in polymer production.

Trimethylolpropane tricaprylate/tricaprate: Used as a biolubricant base stock.

Trimethylolpropane trioleate: Employed in the formulation of high-performance lubricants.

Uniqueness

Trimethylolpropane triethylhexanoate stands out due to its excellent emollient properties, making it highly suitable for use in cosmetics and personal care products. Its low toxicity and biocompatibility also make it a preferred choice in medical and biological applications .

Activité Biologique

Trimethylolpropane triethylhexanoate (TMP triethylhexanoate), with the CAS number 26086-33-9 , is a synthetic ester derived from trimethylolpropane and 2-ethylhexanoic acid. It is primarily utilized in cosmetic formulations due to its emollient properties and skin conditioning effects. This compound is characterized by its low viscosity, good spreadability, and ability to solubilize UV absorbers, making it an attractive ingredient in personal care products.

- Molecular Formula : C30H56O6

- Molecular Weight : 512.771 g/mol

- Viscosity : Approximately 50 mPa·s at 25°C

- Appearance : Clear liquid

Biological Activity

This compound exhibits several biological activities that contribute to its effectiveness in cosmetic applications:

- Emollient Properties : TMP triethylhexanoate acts as an emollient, providing a smooth and soft feel to the skin. It enhances the skin's moisture retention by forming a protective barrier, which can help prevent transepidermal water loss (TEWL) .

- Skin Conditioning : This compound is known for its skin conditioning effects, making it suitable for formulations aimed at improving skin texture and hydration. Studies have shown that it can enhance the penetration of active ingredients through the skin, thereby increasing their efficacy .

- Solubilizing Agent : Its ability to solubilize UV filters makes it valuable in sunscreen formulations, contributing to the stability and effectiveness of these products .

Safety Profile

This compound is generally recognized as safe for use in cosmetics. However, as with any cosmetic ingredient, it is essential to conduct thorough safety assessments to ensure that it does not cause adverse reactions in sensitive individuals. The compound has been evaluated for potential allergenic effects and has shown low irritancy levels in dermatological studies .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity and safety of TMP triethylhexanoate:

- Skin Permeation Studies : Research indicates that TMP triethylhexanoate can enhance the permeation of various active ingredients through human skin models. This property is particularly beneficial for transdermal drug delivery systems .

- Irritation Testing : In a study involving human repeat insult patch tests (HRIPT), TMP triethylhexanoate demonstrated minimal irritation potential, supporting its use in sensitive skin formulations .

Comparative Analysis with Other Emollients

| Property | This compound | Other Emollients (e.g., Caprylic/Capric Triglyceride) |

|---|---|---|

| Viscosity (mPa·s) | 50 | 40-60 |

| Spreadability | Good | Moderate |

| Skin Conditioning Effect | High | Moderate |

| Solubilizing Capacity | Excellent | Good |

| Irritation Potential | Low | Low |

Propriétés

IUPAC Name |

2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O6/c1-8-15-18-24(11-4)27(31)34-21-30(14-7,22-35-28(32)25(12-5)19-16-9-2)23-36-29(33)26(13-6)20-17-10-3/h24-26H,8-23H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOJEEZYYXGPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(CC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021948 | |

| Record name | Trimethylolpropane triethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26086-33-9 | |

| Record name | 1,1′-[2-Ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] bis(2-ethylhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26086-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane triethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylolpropane triethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B952ZGW1IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.